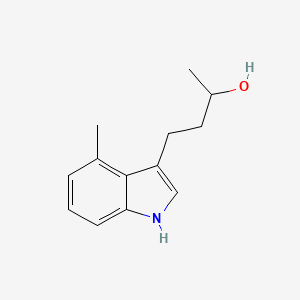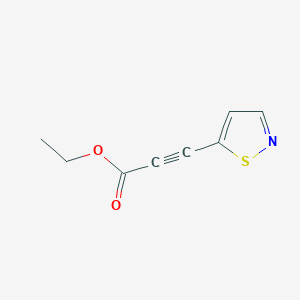
(1-Chloropentan-2-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloropentan-2-yl)cyclobutane: is an organic compound with the molecular formula C₉H₁₇Cl It consists of a cyclobutane ring substituted with a 1-chloropentan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloropentan-2-yl)cyclobutane typically involves the reaction of cyclobutane with 1-chloropentan-2-yl halide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Chloropentan-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide, ammonia, or thiolates in polar solvents.
Oxidation Reactions: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of alcohols, amines, or thiols.
Oxidation Reactions: Formation of alcohols or ketones.
Reduction Reactions: Formation of alkanes or cycloalkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Chloropentan-2-yl)cyclobutane is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may be exploited to design molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1-Chloropentan-2-yl)cyclobutane depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved are determined by the nature of the substituents and the overall structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Cyclobutane: A simple four-membered ring structure without any substituents.
1-Chloropentane: A linear alkyl chain with a chlorine substituent.
2-Chlorocyclobutane: A cyclobutane ring with a chlorine substituent at the second position.
Uniqueness: (1-Chloropentan-2-yl)cyclobutane is unique due to the presence of both a cyclobutane ring and a 1-chloropentan-2-yl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H17Cl |
|---|---|
Molekulargewicht |
160.68 g/mol |
IUPAC-Name |
1-chloropentan-2-ylcyclobutane |
InChI |
InChI=1S/C9H17Cl/c1-2-4-9(7-10)8-5-3-6-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
TXJQDMFIOHQPLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCl)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)
![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)




![tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190590.png)

![4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13190594.png)

